molecular formula C12H23N3O3 B1518852 Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate CAS No. 681248-23-7

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate

Cat. No.: B1518852
CAS No.: 681248-23-7
M. Wt: 257.33 g/mol
InChI Key: IAVGDVAEJBSATD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its structure incorporates a piperazine core protected by a tert-butoxycarbonyl (Boc) group, which is instrumental in the synthesis of complex molecules. This bifunctional compound is particularly significant in medicinal chemistry for the exploration and development of novel kinase inhibitors . The compound's molecular architecture allows researchers to investigate polypharmacology—the design of drugs that act on multiple biological targets simultaneously—which is a promising strategy for treating complex diseases like cancer . As a versatile building block, it serves as a crucial precursor in constructing targeted libraries for high-throughput screening, aiding in the discovery of new therapeutic agents with potentially enhanced efficacy and refined target selectivity . This product is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-8-6-14(7-9-15)10(16)4-5-13/h4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVGDVAEJBSATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The common synthetic approach involves two main stages:

This route is favored for its straightforwardness and ability to be scaled industrially with optimized reaction conditions for improved purity and yield.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Carbamate formation Piperazine + tert-butyl chloroformate + base (e.g., triethylamine) Typically conducted under inert atmosphere to avoid moisture; solvent often dichloromethane or similar
Acylation Carbamate intermediate + 3-aminopropanoic acid + coupling agents or activation methods May require coupling agents like carbodiimides or activated esters for efficient amide bond formation

In industrial settings, continuous flow reactors and automated synthesis platforms are employed to enhance reaction control, reproducibility, and scalability. Reaction parameters such as temperature, solvent choice, and molar ratios are optimized to maximize yield and minimize side products.

Industrial Production Considerations

  • Scalability : The reaction steps are adapted for large-scale synthesis by using continuous flow chemistry, which allows precise control over reaction times and temperatures, leading to consistent product quality.

  • Purification : Post-reaction, purification is typically achieved through crystallization or chromatographic techniques to ensure high purity of the final compound.

  • Safety and Environmental Impact : The use of mild bases and controlled reaction conditions helps reduce hazardous by-products. Avoidance of harsh oxidizing or reducing agents minimizes safety risks and environmental burden.

Comparison with Related Synthetic Routes

While specific patents and literature describe complex multi-step syntheses for related tert-butyl piperazine carboxylate derivatives (e.g., involving halogenation, palladium-catalyzed coupling, and reduction reactions), these methods tend to be more complex, costly, and pose safety challenges due to the use of corrosive or toxic reagents. The preparation of this compound, by contrast, benefits from a simpler two-step synthetic sequence with fewer hazardous reagents.

Summary Table of Preparation Methods

Aspect Description
Starting materials Piperazine, tert-butyl chloroformate, 3-aminopropanoic acid
Key reaction types Carbamate formation, amide bond formation (acylation)
Catalysts/agents Base (triethylamine), possible coupling agents for acylation
Reaction environment Inert atmosphere, solvents like dichloromethane or others
Industrial scale-up methods Continuous flow reactors, automated synthesis platforms
Advantages High yield, high purity, mild reaction conditions, scalable, safer than multi-step alternatives

Research Findings and Data

  • The carbamate formation proceeds efficiently under mild base catalysis, yielding the tert-butyl protected piperazine intermediate in high purity.

  • Subsequent acylation with 3-aminopropanoic acid requires activation of the acid or use of coupling agents to form the amide bond efficiently. Optimized molar ratios and reaction times reduce side reactions.

  • Industrial process optimization includes temperature control (typically ambient to slightly elevated temperatures), solvent choice for solubility and reaction rate, and purification steps to isolate the product with purity >98%.

  • Continuous flow methods improve reproducibility and throughput, reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The carbonyl group can be reduced to form alcohols or amines.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines, and other oxidized products.

  • Reduction: Alcohols, amines, and other reduced derivatives.

  • Substitution: Substituted piperazines and other derivatives.

Scientific Research Applications

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound's ability to modulate biological pathways can lead to therapeutic effects in various medical conditions.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Aminopropanoyl vs. Sulfonyl/Nitro Groups: The 3-aminopropanoyl side chain in the target compound provides hydrogen-bonding capacity and flexibility, contrasting with the electrophilic reactivity of nitro groups (e.g., ) or the steric bulk of sulfonyl groups (e.g., ).
  • Stability Considerations: Compounds with triazole or nitro groups (e.g., ) degrade in gastric fluid, whereas the aminopropanoyl group may confer better stability under physiological conditions .
  • Biological Target Interactions: The aminopropanoyl moiety’s amino group can engage in hydrogen bonding with enzymes or receptors, unlike lipophilic ferrocenyl () or benzoyl () substituents.

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The aminopropanoyl group’s polarity enhances solubility compared to halogenated () or ferrocenyl () derivatives.
  • logP : Lower than compounds with aryl/alkyl chains (e.g., ) but higher than sulfonamide derivatives ().
  • Metabolic Stability : Fluorine in and the absence of labile groups in the target compound suggest favorable metabolic profiles.

Biological Activity

Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate, a compound with the molecular formula C12H25N3O2C_{12}H_{25}N_{3}O_{2}, is a derivative of piperazine that has garnered attention in various fields of biological research. Its unique structure, featuring a tert-butyl group and an aminopropanoyl moiety, allows for diverse applications in medicinal chemistry, particularly in drug development and as an intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The piperazine ring facilitates binding to various receptors and enzymes, while the aminopropanoyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of proteins involved in critical biological pathways.

1. Pharmacological Potential

This compound has been studied for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been implicated in the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity : Some studies suggest that this compound may possess antibacterial properties against certain strains of bacteria, although specific data on this compound is limited.

2. Neuroprotective Properties

Preliminary studies indicate that derivatives of piperazine can exert neuroprotective effects. For instance, research has shown that certain piperazine compounds can inhibit amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease. This suggests potential applications for this compound in neurodegenerative disease treatment.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other piperazine derivatives:

Compound NameStructureNotable Activity
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylateStructureAntidepressant
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylateStructureAntimicrobial
Tert-butyl 4-(5-formyl-2-thienyl)piperazine-1-carboxylateStructureAnticancer

The presence of specific functional groups in these compounds influences their biological activity and therapeutic potential.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a piperazine derivative similar to this compound. The results demonstrated significant inhibition of amyloid-beta aggregation and reduced oxidative stress markers in neuronal cell cultures, suggesting potential applications in Alzheimer's disease treatment.

Q & A

Q. What are the common synthetic routes for Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate, and what analytical methods validate its purity?

  • Synthesis : A multi-step procedure typically involves: (i) Functionalization of the piperazine ring via nucleophilic substitution or coupling reactions. (ii) Introduction of the tert-butyloxycarbonyl (Boc) protecting group under anhydrous conditions (e.g., Boc₂O, DIPEA in DCM) . (iii) Aminopropanoyl side-chain incorporation using reagents like EDCI/HOAt for amidation .
  • Validation :
  • NMR : Confirm regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm; piperazine protons at 3.2–3.6 ppm) .
  • HPLC/LC-MS : Purity >95% with retention time consistency .

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream modifications?

  • The Boc group stabilizes the piperazine nitrogen against undesired protonation or side reactions during functionalization (e.g., acylations, alkylations). It is selectively removed under acidic conditions (TFA/DCM) without disrupting the aminopropanoyl moiety .

Q. What standard spectroscopic techniques are used to resolve structural ambiguities in piperazine derivatives?

  • 1H-13C HSQC NMR : Assigns proton-carbon correlations, distinguishing between piperazine ring protons and substituents .
  • IR Spectroscopy : Confirms carbonyl stretching (C=O) of the Boc group at ~1680–1720 cm⁻¹ .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side products during aminopropanoyl conjugation?

  • Key Parameters :
  • Temperature : Maintain 0–5°C during coupling to reduce racemization .
  • Catalyst : Use HOAt instead of HOBt for enhanced coupling efficiency .
  • Solvent : Anhydrous DMF minimizes hydrolysis of active esters .
    • Troubleshooting : LC-MS monitoring identifies incomplete coupling (e.g., mass shifts corresponding to unreacted intermediates) .

Q. What strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Solubility Profile :
  • Polar solvents (DMF, DMSO) : Solubility >50 mg/mL due to hydrogen bonding with the aminopropanoyl group.
  • Nonpolar solvents (EtOAc, hexane) : Limited solubility (<5 mg/mL) .
    • Resolution : Pre-dissolve in DMSO before dilution into aqueous buffers for biological assays to prevent precipitation .

Q. How does steric hindrance from the tert-butyl group impact interactions with biological targets?

  • Case Study : In dopamine D2 receptor studies, tert-butyl groups reduce off-target binding by restricting conformational flexibility of the piperazine ring. Molecular dynamics simulations show ~40% lower binding entropy compared to unsubstituted analogs .

Q. What crystallographic challenges arise when resolving structures of Boc-protected piperazine derivatives?

  • Crystal Packing : The bulky Boc group disrupts lattice formation, necessitating high-resolution data (≤1.0 Å) for SHELXL refinement .
  • Twinned Data : Use SHELXE for experimental phasing in cases of pseudo-merohedral twinning .

Methodological Guidance for Data Contradictions

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Variables to Audit :
  • Purity : Impurities >2% (e.g., de-Boc byproducts) can skew IC50 values .
  • Assay Conditions : Serum protein binding in cell-based vs. cell-free assays alters bioavailability .
    • Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity; Western blot for functional inhibition) .

Q. What computational tools predict the compound’s metabolic stability in pharmacokinetic studies?

  • In Silico Models :
  • SwissADME : Predicts CYP450-mediated oxidation of the piperazine ring (t₁/₂ ~2.1 hours) .
  • MD Simulations : Identify metabolic soft spots (e.g., tert-butyl cleavage in liver microsomes) .

Experimental Design Tables

Q. Table 1. Comparative Reactivity of Piperazine Derivatives

Reaction TypeReagents/ConditionsYield (%)Major Side ProductsRef.
Boc DeprotectionTFA/DCM (1:4), 2 hours95None[16]
AcylationEDCI/HOAt, DMF, 0°C82Di-acylated byproduct (8%)[17]
Reductive AminationNaBH(OAc)₃, DCE, 48 hours75Over-reduced amine (12%)[16]

Q. Table 2. Biological Activity Correlation with Substituents

DerivativeTarget (IC50, nM)Selectivity Ratio (vs. Off-Target)Ref.
Boc-protectedD2 Receptor: 141:120 (5-HT2A)[18]
Unprotected AmineD2 Receptor: 81:45 (5-HT2A)[18]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(3-aminopropanoyl)piperazine-1-carboxylate

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